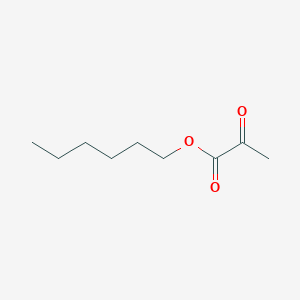
Hexyl pyruvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl pyruvate is an organic compound with the molecular formula C₉H₁₆O₃ It is an ester derived from pyruvic acid and hexanolIts structure consists of a pyruvate group attached to a hexyl chain, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl pyruvate can be synthesized through the esterification of pyruvic acid with hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Pyruvic Acid+Hexanol→Hexyl Pyruvate+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Hexyl pyruvate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pyruvic acid and hexanol.
Reduction: this compound can be reduced to hexyl lactate using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, this compound can undergo oxidation to form corresponding carboxylic acids under specific conditions
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Major Products Formed:
Hydrolysis: Pyruvic acid and hexanol.
Reduction: Hexyl lactate.
Oxidation: Corresponding carboxylic acids
Scientific Research Applications
Hexyl pyruvate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential role in metabolic pathways and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties similar to other pyruvate derivatives
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of hexyl pyruvate involves its interaction with various molecular targets and pathways. As an ester of pyruvic acid, it can participate in metabolic processes, including glycolysis and the tricarboxylic acid (TCA) cycle. This compound may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS), similar to other pyruvate derivatives .
Comparison with Similar Compounds
Hexyl pyruvate can be compared with other pyruvate esters, such as:
Ethyl Pyruvate: Known for its anti-inflammatory and antioxidant properties.
Methyl Pyruvate: Used in various biochemical applications.
Butyl Pyruvate: Utilized in organic synthesis and as a flavoring agent .
Uniqueness: this compound’s longer hexyl chain imparts unique physicochemical properties, making it suitable for specific applications where other pyruvate esters may not be as effective. Its hydrophobic nature allows it to interact differently with biological membranes and other hydrophobic environments .
Properties
CAS No. |
53939-79-0 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
hexyl 2-oxopropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h3-7H2,1-2H3 |
InChI Key |
HMSXMTIZDANRFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















